![molecular formula C11H10O2 B1311680 6-Methoxynaphthalen-1-ol CAS No. 22604-07-5](/img/structure/B1311680.png)
6-Methoxynaphthalen-1-ol
Overview
Description
6-Methoxynaphthalen-1-ol, also known as 6-methoxy-1-naphthol, is a chemical compound with the molecular formula C11H10O2. It has a molecular weight of 174.2 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3
. This indicates the presence of 11 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 174.2 g/mol .Scientific Research Applications
Vibrational Spectral Analysis
6-Methoxynaphthalen-1-ol has been studied for its structural and vibrational properties using various computational methods. The research successfully scaled the fundamental vibrational frequencies and intensities of vibrational bands, providing a good agreement between observed and calculated frequencies. This study aids in understanding the molecular vibrations and could be useful in various fields like material science and molecular chemistry (Govindarajan, Periandy, & Ganesan, 2010).
Synthetic Chemistry
The compound is recognized as a crucial intermediate in the synthesis of various compounds. For instance, its role in synthesizing non-steroidal anti-inflammatory agents like nabumetone and naproxen has been highlighted. The research also underscores the need for safer and environmentally benign methods in synthetic chemistry, reflecting the compound's significance in the pharmaceutical industry (Xu & He, 2010).
Catalysis and Selectivity
A study on the acylation of 2-Methoxynaphthalen with acetic anhydride in the presence of zeolite beta has been conducted. It demonstrates the compound's role in catalytic reactions and how modifications in reaction conditions can significantly influence the product yield and selectivity. This research is crucial for chemical industries focusing on optimizing reaction conditions for desired product outcomes (Andy et al., 2000).
Medicinal Chemistry
The compound has been linked to the synthesis of molecules with potential medicinal properties. For example, its derivative has shown in vitro antibacterial activity against both gram-positive and gram-negative bacteria, indicating its importance in the development of new antibacterial agents (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Solubility Studies
Solubility studies of the compound in various solvents at different temperatures provide vital data for pharmaceutical formulation and chemical process design. Understanding the solubility behavior of compounds is crucial for efficient drug formulation and material processing (Yan et al., 2009).
Safety and Hazards
6-Methoxynaphthalen-1-ol has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Mode of Action
It has been suggested that some derivatives of this compound may have potential antibacterial activity . The exact mechanism of interaction with its targets and the resulting changes are yet to be elucidated.
Result of Action
Some studies suggest that derivatives of this compound may exhibit antibacterial activity .
properties
IUPAC Name |
6-methoxynaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPSENSUXVOOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451645 | |
Record name | 6-methoxy-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22604-07-5 | |
Record name | 6-methoxy-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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